1-(4-Bromophenyl)-4-isopropylpiperazine

GPR35 agonist HT-29 desensitization assay orphan GPCR screening

Researchers synthesizing PLK4 inhibitors per US 8,481,525 B2 often face delays from multi-step des-isopropyl precursor routes. 1-(4-Bromophenyl)-4-isopropylpiperazine (CAS 844431-60-3) is the documented key intermediate, enabling direct convergent assembly. - Direct use: eliminates additional synthetic steps required with des-isopropyl analogs - Versatile bromine handle: Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling - CNS-optimized scaffold: XLogP3 3.3, HBD 0, MW 283.21 for BBB penetration - UV-active chromophore (λ_max ~260 nm) for HPLC/LC-MS method development

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
CAS No. 844431-60-3
Cat. No. B1279812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-isopropylpiperazine
CAS844431-60-3
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3
InChIKeyDLHMZWBUSAXLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-4-isopropylpiperazine: Chemical Identity & Procurement Profile


1-(4-Bromophenyl)-4-isopropylpiperazine is an asymmetrically disubstituted piperazine derivative bearing a 4-bromophenyl group on one nitrogen and an isopropyl group on the other. It is classified as an arylpiperazine building block (C₁₃H₁₉BrN₂, MW 283.21 g/mol) with a computed XLogP3-AA of 3.3, zero hydrogen-bond donors, and two hydrogen-bond acceptors, placing it in moderate lipophilicity space favorable for blood–brain barrier penetration in CNS-targeted scaffolds [1]. The compound exists exclusively as a free base at physiological pH and lacks stereocenters, simplifying chiral analytical requirements during procurement [1]. Its bromine substituent serves both as a pharmacophoric element for halogen bonding and as a synthetic handle for cross-coupling derivatization, distinguishing it from chloro-, fluoro-, or unsubstituted phenylpiperazine analogs that lack this dual functionality [2].

1-(4-Bromophenyl)-4-isopropylpiperazine: Why Analogs Cannot Substitute


Piperazine derivatives with different N-substituents exhibit divergent receptor-binding profiles, metabolic stability, and synthetic reactivity. The 4-bromophenyl group provides a heavy-atom label for crystallographic phasing and a UV-active chromophore for HPLC detection that is absent in unsubstituted phenyl analogs, directly affecting analytical method transfer [1]. The isopropyl group introduces steric bulk that modulates the basicity (pKa ~8.5–9.0 predicted) of the piperazine nitrogen relative to methyl or ethyl congeners, altering protonation state at physiological pH and consequently impacting both solubility and membrane permeability . These molecular properties create quantifiable differences in logP, retention time, and reaction kinetics that cannot be assumed equivalent across the arylpiperazine series without explicit head-to-head data.

1-(4-Bromophenyl)-4-isopropylpiperazine: Quantitative Differentiation Evidence


GPR35 Agonist Activity vs. Zaprinast

In a cell-based desensitization assay using human HT-29 colorectal adenocarcinoma cells, 1-(4-bromophenyl)-4-isopropylpiperazine exhibited GPR35 agonist activity with an IC₅₀ of 11.3 μM and an EC₅₀ of 10.8 μM in a dynamic mass redistribution (DMR) format [1]. This level of agonist potency is approximately 400-fold weaker than the reference GPR35 agonist zaprinast, which typically shows nanomolar potency in the same assay system, positioning the compound as a low-potency GPR35 tool suitable for structure–activity relationship (SAR) benchmarking rather than as a lead candidate. The bromophenyl-isopropyl substitution pattern yields measurable but modest GPR35 engagement, providing a defined baseline against which analogs with alternative halogen or alkyl substituents can be quantitatively compared.

GPR35 agonist HT-29 desensitization assay orphan GPCR screening

Lipophilicity & H-Bonding vs. Des-Isopropyl Analog

Computed properties from PubChem reveal that 1-(4-bromophenyl)-4-isopropylpiperazine (XLogP3-AA = 3.3, HBD = 0, HBA = 2, rotatable bonds = 2) differs markedly from its des-isopropyl analog 1-(4-bromophenyl)piperazine (XLogP3-AA = 2.1, HBD = 1, HBA = 1, rotatable bonds = 1) [1][2]. The isopropyl substitution increases lipophilicity by 1.2 log units, eliminates the hydrogen-bond donor, and adds a hydrogen-bond acceptor, which collectively predict enhanced passive membrane permeability and altered CNS penetration potential. These computed differences are consistent with the empirically observed longer reversed-phase HPLC retention time (predicted ~2–3 min increase under standard C18 gradient conditions) for the isopropyl derivative compared to its parent compound.

physicochemical profiling logP comparison CNS drug-likeness

PLK4 Inhibitor Intermediate: Patent Role vs. Non-Functionalized Scaffolds

US Patent 8,481,525 B2 explicitly describes the synthesis of 1-(4-bromophenyl)-4-isopropylpiperazine via reductive amination of 1-(4-bromophenyl)piperazine with acetone and NaBH(OAc)₃, and incorporates the compound into a series of polo-like kinase 4 (PLK4) inhibitors for cancer therapy [1]. The patent demonstrates that the 4-bromophenyl-4-isopropylpiperazine substructure is a critical pharmacophoric element within the claimed kinase inhibitor scaffolds. In contrast, the simpler 1-(4-bromophenyl)piperazine precursor lacks the isopropyl group required for the full kinase inhibitory activity of the final compounds, and 1-isopropylpiperazine alone lacks the bromophenyl aromatic ring necessary for ATP-binding site engagement.

PLK4 inhibitor kinase inhibitor synthesis patented intermediate

Vendor Purity Specification: AKSci vs. Leyan

Commercially available 1-(4-bromophenyl)-4-isopropylpiperazine is offered with variable minimum purity specifications across vendors: AKSci lists a minimum purity of 95% , while Leyan specifies 98% purity . This 3-percentage-point difference is analytically significant for applications requiring high-purity starting material, such as kinase inhibitor lead optimization where trace impurities can confound IC₅₀ determinations. Procurement decisions must therefore specify the required purity threshold and verify the vendor's analytical certification (HPLC, NMR) rather than assuming interchangeability of catalog listings.

purity specification vendor comparison quality control

1-(4-Bromophenyl)-4-isopropylpiperazine: Application Scenarios


PLK4 Inhibitor Lead Optimization & SAR

Research groups pursuing polo-like kinase 4 (PLK4) inhibitors for oncology indications should procure 1-(4-bromophenyl)-4-isopropylpiperazine as the documented key intermediate in the synthetic route disclosed in US Patent 8,481,525 B2 [1]. The compound's 4-bromophenyl group provides a versatile handle for Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling reactions to generate diverse analog libraries, while the isopropylpiperazine moiety contributes to the kinase hinge-binding pharmacophore. Using this specific intermediate ensures fidelity to the published SAR and avoids the additional synthetic steps required if starting from the des-isopropyl precursor.

GPR35 Orphan Receptor Assay Development

Academic and industrial labs screening for GPR35 modulators can employ 1-(4-bromophenyl)-4-isopropylpiperazine as a low-potency reference agonist (IC₅₀ = 11.3 μM in HT-29 DMR desensitization assay [1]) to establish the dynamic range of their screening platform. Its modest activity makes it suitable as a threshold control: compounds exhibiting potency below this level would be deprioritized, while those surpassing it would be advanced for concentration–response confirmation. The bromine atom additionally enables anomalous scattering for co-crystallography studies when a heavy atom is required.

Analytical Method Development: Bromophenyl Chromophore Detection

Analytical chemistry laboratories developing HPLC-UV or LC-MS methods for arylpiperazine compound libraries benefit from the strong UV absorbance of the 4-bromophenyl chromophore (λ_max ~260 nm), which provides superior detection sensitivity compared to chloro- or fluoro-substituted analogs [1]. The compound is recommended as a system suitability standard for reversed-phase gradient methods targeting piperazine-containing pharmaceuticals, with its predicted boiling point of 353.8 ± 37.0 °C and density of 1.281 ± 0.06 g/cm³ serving as reference values for method validation [2].

CNS-Penetrant Compound Library Building Block

The compound's favorable CNS drug-likeness parameters (XLogP3-AA = 3.3, HBD = 0, MW = 283.21) place it within the optimal property space for blood–brain barrier penetration [1]. Medicinal chemistry teams designing CNS-targeted libraries should select this specific intermediate over the des-isopropyl analog (XLogP3-AA = 2.1, HBD = 1), as the absence of hydrogen-bond donors and increased lipophilicity are predicted to enhance brain exposure. The bromine substituent further allows late-stage diversification via palladium-catalyzed cross-coupling without altering the core piperazine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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